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Executive Summary
Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a

critical and indispensable role in B-cell development and function. Its primary substrate in these

cells is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Cleavage of

this fragment by SPPL2a is essential for maintaining B-cell homeostasis. Deficiency in SPPL2a

activity leads to the accumulation of the CD74 NTF within late endosomal/lysosomal

compartments, resulting in a cascade of detrimental effects. These include a severe block in B-

cell development at the transitional 1 (T1) stage, impaired B-cell receptor (BCR) signaling,

reduced expression of the BAFF receptor (BAFF-R), and ultimately, a significant reduction in

mature B-cell populations. This guide provides a comprehensive technical overview of the

function of SPPL2a in B-cells, presenting key quantitative data, detailed experimental

protocols, and visual representations of the associated molecular pathways. The critical role of

SPPL2a in B-cell survival and function positions it as a promising therapeutic target for B-cell-

mediated autoimmune diseases and lymphoid malignancies.

The Core Function of SPPL2a in B-Cells: CD74 NTF
Cleavage
SPPL2a is a lysosomal/late endosomal resident protease.[1] In B-lymphocytes, its most critical

function is the intramembrane proteolysis of the N-terminal fragment (NTF) of CD74 (also

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10824577?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


known as the invariant chain).[2][3] CD74 is a type II transmembrane protein that acts as a

chaperone for MHC class II molecules, guiding them to endosomal compartments for antigen

loading.[4] During this process, CD74 undergoes sequential proteolytic processing by various

proteases, which removes its luminal domain. This leaves a membrane-anchored NTF, which

requires SPPL2a for its final cleavage and degradation.[4]

The significance of this final cleavage step is highlighted by the phenotype observed in

SPPL2a-deficient mice. These mice exhibit a massive accumulation of the CD74 NTF in B-

cells, which is the primary driver of the observed B-cell developmental defects.[1][2] This critical

role of SPPL2a in CD74 NTF processing has been demonstrated to be conserved in human B-

cells, underscoring its relevance as a potential therapeutic target.[5]

Consequences of SPPL2a Deficiency in B-Cells
The failure to clear the CD74 NTF in the absence of functional SPPL2a has profound

consequences for B-cell development and function, leading to a complex phenotype

characterized by:

A Block in B-Cell Development: SPPL2a-deficient mice display a severe arrest in B-cell

maturation at the transitional 1 (T1) to transitional 2 (T2) stage in the spleen.[1][4] This

results in a significant reduction in the populations of downstream B-cell subsets, including

follicular (FO) and marginal zone (MZ) B-cells.[3][4]

Impaired B-Cell Receptor (BCR) Signaling: The accumulation of the CD74 NTF interferes

with proper BCR signaling.[6] This includes both tonic and antigen-induced signaling, which

is crucial for B-cell survival and maturation. The impairment of BCR signaling is a key

contributor to the developmental block observed in SPPL2a deficiency.[6]

Reduced BAFF-R Expression: SPPL2a-deficient B-cells exhibit markedly reduced surface

expression of the B-cell activating factor receptor (BAFF-R).[1][3] BAFF-R signaling is

essential for the survival of peripheral B-cells, and its downregulation further exacerbates the

B-cell lymphopenia in SPPL2a-deficient animals.

Disrupted Endosomal Trafficking: The accumulation of the CD74 NTF in late

endosomes/lysosomes disrupts the normal trafficking of vesicles within the endocytic
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system.[2] This can lead to the formation of large vacuoles and altered cellular morphology.

[2]

Quantitative Data on B-Cell Populations in SPPL2a
Deficient Models
The following table summarizes the quantitative changes in B-cell populations observed in

mice with inhibited SPPL2a function compared to wild-type controls.

B-Cell Subset Marker Profile

Approximate
Reduction in
SPPL2a
Deficient/Inhibited
Mice

Reference

Transitional 1 (T1)
B220+CD93+IgM+CD

23-
Significant Reduction [3]

Transitional 2 (T2)
B220+CD93+IgM+CD

23+

Significant Reduction

in all dose groups of

inhibitor

[3]

Follicular (FO)
B220+CD93-

CD21/35intIgMlow
Significant Reduction [3]

Marginal Zone (MZ)
B220+CD93-

CD21/35highIgMhigh
Significant Reduction [3]

Total Splenic B-Cells B220+ Significant Reduction [3]

Signaling Pathways Modulated by SPPL2a Function
The cleavage of the CD74 NTF by SPPL2a is a critical upstream event that influences several

key signaling pathways essential for B-cell development and survival.

B-Cell Receptor (BCR) Signaling Pathway
The accumulation of the CD74 NTF in SPPL2a-deficient B-cells leads to a significant

impairment of BCR signaling. This is characterized by reduced phosphorylation of key
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downstream signaling molecules, including spleen tyrosine kinase (Syk) and components of

the PI3K/Akt pathway.[6] The CD74 NTF has been shown to physically interact with the BCR,

potentially interfering with its signaling capacity.[6]

Wild-Type B-Cell

SPPL2a-Deficient B-Cell

BCR Syk PI3K Akt B-Cell Survival
& Maturation

Accumulated
CD74 NTF BCR

Inhibition
Syk PI3K Akt Developmental Block

& Apoptosis

Click to download full resolution via product page

Figure 1: Impaired BCR signaling in SPPL2a deficiency.

BAFF-R Signaling Pathway
The reduced surface expression of BAFF-R on SPPL2a-deficient B-cells leads to diminished

survival signals from its ligand, BAFF. This pathway is critical for the survival of peripheral B-

cells, and its impairment contributes significantly to the B-cell lymphopenia observed in

SPPL2a-deficient models.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of SPPL2a in B-cells.

Isolation of Primary B-Cells from Mouse Spleen
This protocol describes the isolation of a single-cell suspension of splenocytes followed by

negative selection to enrich for B-cells.
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Materials:

Mouse spleens

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin/Streptomycin

70 µm cell strainer

Red Blood Cell (RBC) Lysis Buffer

B-cell isolation kit (e.g., MACS-based negative selection)

Phosphate Buffered Saline (PBS)

Procedure:

Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI

1640 medium.

Gently disrupt the spleens using the plunger of a syringe or by mashing through a 70 µm cell

strainer to create a single-cell suspension.

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5

minutes at room temperature.

Add 10 volumes of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5

minutes at 4°C.

Discard the supernatant and resuspend the splenocytes in PBS.

Perform a cell count and assess viability using trypan blue exclusion.
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Proceed with B-cell enrichment using a negative selection kit according to the manufacturer's

instructions. This typically involves labeling non-B-cells with a cocktail of biotinylated

antibodies followed by incubation with anti-biotin magnetic beads and removal of labeled

cells using a magnetic column.

The flow-through fraction contains the enriched, untouched B-cells.

Flow Cytometry for B-Cell Immunophenotyping
This protocol outlines the procedure for staining murine splenocytes to identify different B-cell

developmental subsets.

Materials:

Single-cell suspension of splenocytes

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc block (e.g., anti-CD16/32 antibody)

Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., B220, CD93, IgM,

IgD, CD23, CD21/35)

Flow cytometer

Procedure:

Prepare a single-cell suspension of splenocytes as described in Protocol 4.1.

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific

antibody binding.

Without washing, add the predetermined optimal concentrations of fluorochrome-conjugated

antibodies against B-cell surface markers.
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Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C

between washes.

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Acquire data on a flow cytometer.

Analyze the data using appropriate software, gating on B220+ cells and then further

delineating subsets based on the expression of CD93, IgM, IgD, CD23, and CD21/35.

Single-Cell
Splenocytes B220+

CD93+ (Transitional)

CD93- (Mature)

T1
(IgM+ CD23-)

T2
(IgM+ CD23+)

Follicular
(CD21/35int IgMlow)

Marginal Zone
(CD21/35high IgMhigh)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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